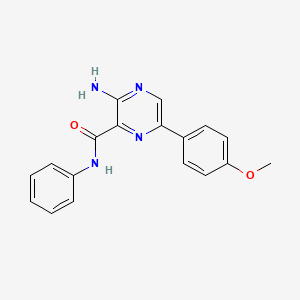

3-Amino-6-(4-methoxyphenyl)-n-phenylpyrazine-2-carboxamide

Numéro de catalogue B8393890

Poids moléculaire: 320.3 g/mol

Clé InChI: PNABLTRRQFJWPY-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09365557B2

Procedure details

A Greenhouse tube was charged with 4-Methoxyphenylboronic acid (31.4 mg, 0.207 mmol) and treated with a solution of dichloropalladium; triphenylphosphane (4.84 mg, 0.0069 mmol) and 3-amino-6-bromo-N-phenyl-pyrazine-2-carboxamide (40.45 mg, 0.138 mmol) in DMF (0.81 mL) followed by Na2CO3 (2M solution, 207 uL, 0.414 mmol). The mixture was flushed with nitrogen and heated to 88° C. for 18 hours. After this time the reaction was filtered to remove inorganics and the resultant residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 uM, 100 A column, gradient 10%-95% B (solvent A: 0.05% TFA in water, solvent B: CH3CN) over 16 minutes at 25 mL/min]. The fractions were freeze-dried to give the title compound as a solid (18.56 mg, 38% Yield). MS (ES+) 321

Quantity

40.45 mg

Type

reactant

Reaction Step Three

Name

dichloropalladium

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Yield

38%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:31][C:32]1[C:33]([C:39]([NH:41][C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)=[O:40])=[N:34][C:35](Br)=[CH:36][N:37]=1.C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.Cl[Pd]Cl>[NH2:31][C:32]1[C:33]([C:39]([NH:41][C:42]2[CH:43]=[CH:44][CH:45]=[CH:46][CH:47]=2)=[O:40])=[N:34][C:35]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:36][N:37]=1 |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31.4 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)B(O)O

|

Step Two

|

Name

|

|

|

Quantity

|

4.84 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

40.45 mg

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=NC(=CN1)Br)C(=O)NC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

207 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Na+].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0.81 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Six

|

Name

|

dichloropalladium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Pd]Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

88 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was flushed with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After this time the reaction was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove inorganics

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant residue was purified by reverse phase preparative HPLC [Waters Sunfire C18, 10 uM, 100 A column, gradient 10%-95% B (solvent A: 0.05% TFA in water, solvent B: CH3CN) over 16 minutes at 25 mL/min]

|

|

Duration

|

16 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fractions were freeze-dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C(=NC(=CN1)C1=CC=C(C=C1)OC)C(=O)NC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18.56 mg | |

| YIELD: PERCENTYIELD | 38% | |

| YIELD: CALCULATEDPERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |